1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one
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Overview
Description
1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one is an organic compound with the molecular formula C9H7ClO2 It is known for its unique chemical structure, which includes a chloro-substituted phenyl ring and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exhibiting antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: Similar structure but with an ethanone group instead of a prop-2-en-1-one group.
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a methoxy group and a different substitution pattern on the phenyl ring.
Uniqueness: 1-(5-Chloro-2-hydroxyphenyl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H7ClO2 |
---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H7ClO2/c1-2-8(11)7-5-6(10)3-4-9(7)12/h2-5,12H,1H2 |
InChI Key |
CJQJGKXDDWVVIY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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